
4,4'-Bipyridinium, 1,1'-bis(2-methoxy-2-oxoethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Bipyridinium, 1,1’-bis(2-methoxy-2-oxoethyl)- is a compound that belongs to the bipyridinium family, which is known for its electrochemical properties
準備方法
The synthesis of 4,4’-Bipyridinium, 1,1’-bis(2-methoxy-2-oxoethyl)- can be achieved through the Zincke reaction. This involves the cyclocondensation of rigid, electron-rich aromatic diamines with 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . The reaction conditions typically include the use of solvents like acetonitrile and catalysts to facilitate the process. Industrial production methods may involve scaling up this reaction and optimizing conditions to ensure high yield and purity.
化学反応の分析
4,4’-Bipyridinium, 1,1’-bis(2-methoxy-2-oxoethyl)- undergoes various types of chemical reactions, including:
Common reagents used in these reactions include reducing agents like sodium borohydride and catalysts that facilitate substitution reactions. The major products formed depend on the specific reagents and conditions used.
科学的研究の応用
4,4’-Bipyridinium, 1,1’-bis(2-methoxy-2-oxoethyl)- has several scientific research applications:
作用機序
The mechanism of action of 4,4’-Bipyridinium, 1,1’-bis(2-methoxy-2-oxoethyl)- involves its ability to undergo reversible redox reactions. These reactions are facilitated by the bipyridinium core, which can accept and donate electrons. The molecular targets and pathways involved include electron transfer chains in both chemical and biological systems .
類似化合物との比較
Similar compounds to 4,4’-Bipyridinium, 1,1’-bis(2-methoxy-2-oxoethyl)- include:
4,4’-Bipyridinium dichloride: Known for its electrochemical properties and used in similar applications.
1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium) Dibromide: Another bipyridinium derivative with unique electronic properties.
The uniqueness of 4,4’-Bipyridinium, 1,1’-bis(2-methoxy-2-oxoethyl)- lies in its specific substituents, which provide distinct redox characteristics and make it suitable for specialized applications in materials science and molecular electronics .
特性
CAS番号 |
682738-62-1 |
|---|---|
分子式 |
C16H18N2O4+2 |
分子量 |
302.32 g/mol |
IUPAC名 |
methyl 2-[4-[1-(2-methoxy-2-oxoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]acetate |
InChI |
InChI=1S/C16H18N2O4/c1-21-15(19)11-17-7-3-13(4-8-17)14-5-9-18(10-6-14)12-16(20)22-2/h3-10H,11-12H2,1-2H3/q+2 |
InChIキー |
XDKWJCQDXLDENV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


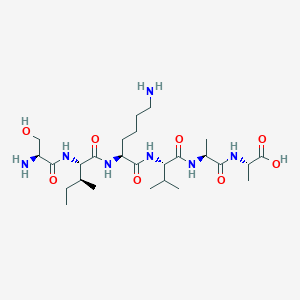

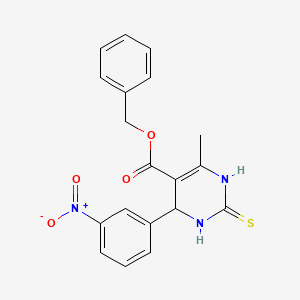
![4-Methyl-N-[(2-nitrophenyl)methylidene]benzene-1-sulfonamide](/img/structure/B12518845.png)
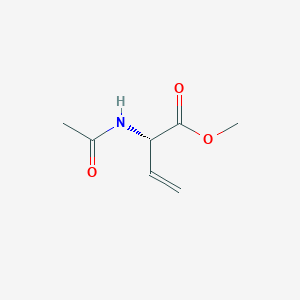
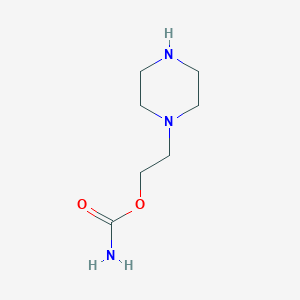
![1,1'-[Ethane-1,2-diyldi(piperazine-4,1-diyl)]bis(2-methylprop-2-en-1-one)](/img/structure/B12518868.png)
![1-{3-[(3-Ethyloxetan-3-yl)methoxy]propyl}-1,1,3,3,3-pentamethyldisiloxane](/img/structure/B12518872.png)
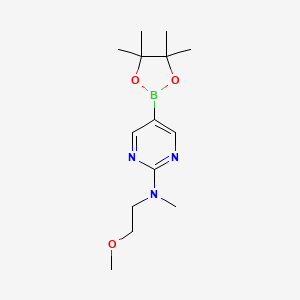
![3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride](/img/structure/B12518891.png)
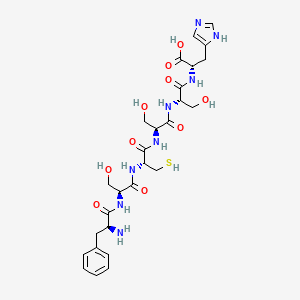

![7-(4-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane](/img/structure/B12518907.png)
![tert-butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B12518908.png)
